

A Technical Guide to the Secondary Metabolites of *Stachybotrys chartarum*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stachartin C*

Cat. No.: B8257872

[Get Quote](#)

Disclaimer: The initial search for "**Stachartin C**" did not yield any direct results. It is highly probable that this is a misspelling of a secondary metabolite from the fungus *Stachybotrys chartarum*. This guide will, therefore, focus on the known bioactive compounds produced by this fungus, with a particular emphasis on its prominent mycotoxins. One possibility is that the intended compound was "Stachybotrysin C," a phenylspirodrimane derivative isolated from *S. chartarum*.^{[1][2]} This document will provide a comprehensive overview of the ecological significance, biochemical properties, and cellular mechanisms of action of key secondary metabolites from this organism.

Ecological Significance of *Stachybotrys chartarum*

Stachybotrys chartarum, commonly known as black mold, is a saprophytic fungus with a global distribution.^[3] Its ecological significance is primarily defined by its role as a decomposer of cellulosic materials and its potent production of mycotoxins.

- Habitat and Niche:** *S. chartarum* thrives in damp or water-damaged indoor environments, colonizing materials such as gypsum board, wallpaper, and other cellulose-rich substrates.^[4] ^[5] It is a slow-growing fungus and does not compete well with other molds, often appearing as a tertiary colonizer after other fungal species have established themselves.^{[4][5]} Its ideal conditions include high humidity, low nitrogen, and the absence of sunlight.^[4]
- Competitive Interactions:** The production of a diverse arsenal of secondary metabolites is a key competitive advantage for *S. chartarum*. These mycotoxins can inhibit the growth of other fungi and bacteria in its immediate environment. For instance, some trichothecenes

produced by *S. chartarum*, such as trichodermin and trichodermol, have been shown to inhibit the in vitro growth of competing fungal species like *Alternaria alternata* and *Cladosporium herbarum*.^[6] This antagonistic activity allows *S. chartarum* to secure its niche on nutrient-rich substrates.^[7]

- **Human Health Implications:** The ecological niche of *S. chartarum* in indoor environments brings it into close contact with human populations. The inhalation of its spores and mycotoxin-containing mycelial fragments has been associated with a range of adverse health effects, contributing to what is often termed "sick building syndrome."^{[3][8][9]}

Quantitative Data on Bioactivity

The secondary metabolites of *S. chartarum*, particularly the macrocyclic trichothecenes like satratoxins, are highly cytotoxic. The following tables summarize key quantitative data related to their bioactivity.

Table 1: Cytotoxicity of *S. chartarum* Mycotoxins

Compound	Cell Line	Assay	IC50 Value	Reference
Satratoxin G	HepG2	Cytotoxicity	2.2 ng/mL	[10]
Satratoxin G	Hep-2	Cytotoxicity	9.7 ng/mL	[10]
Satratoxin G	Caco-2	Cytotoxicity	3.9 ng/mL	[10]
Satratoxin G	A204	Cytotoxicity	2.9 ng/mL	[10]
Satratoxin G	U937	Cytotoxicity	3.1 ng/mL	[10]
Satratoxin G	Jurkat	Cytotoxicity	4.0 ng/mL	[10]
Satratoxin H	HepG2	Cytotoxicity	1.2 ng/mL	[11]
Satratoxin H	A549	Cytotoxicity	2.3 ng/mL	[11]
Satratoxin H	A204	Cytotoxicity	3.4 ng/mL	[11]
Satratoxin H	U937	Cytotoxicity	2.3 ng/mL	[11]
Satratoxin H	Jurkat	Cytotoxicity	2.1 ng/mL	[11]
Satratoxin H	HUVEC	Cytotoxicity	6.8 ng/mL	[11]
Stachybotrychro mene A	HepG2	Cytotoxicity	73.7 μ M	[12]
Stachybotrychro mene B	HepG2	Cytotoxicity	28.2 μ M	[12]

Table 2: Acute Toxicity of Satratoxins in Mice

Compound	Route of Administration	LD50 Value	Reference
Satratoxin G	Intraperitoneal	1.23 mg/kg	[10]
Satratoxin H	Intraperitoneal	1.0 - 1.4 mg/kg	[13]
Satratoxin H	In vivo	5.69 mg/kg	[11]

Experimental Protocols

The isolation and characterization of secondary metabolites from *S. chartarum* involve standard mycological and analytical chemistry techniques.

- **Cultivation:** Strains of *S. chartarum* are typically cultured on various media to optimize the production of specific metabolites. Common media include Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and cellulose-rich substrates to mimic their natural environment.[\[14\]](#) Cultures are incubated in the dark for several weeks.[\[14\]](#)
- **Extraction:** The fungal biomass and the agar medium are exhaustively extracted with organic solvents such as ethyl acetate.[\[15\]](#) The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Chromatography:** The crude extract is subjected to various chromatographic techniques for the separation of individual compounds. This often involves initial fractionation using column chromatography with silica gel.[\[16\]](#)
- **High-Performance Liquid Chromatography (HPLC):** Further purification is achieved using semi-preparative HPLC, often with a C18 column and a gradient of water and acetonitrile as the mobile phase.[\[15\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the purified compounds.[\[12\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A comprehensive suite of 1D and 2D NMR experiments (^1H , ^{13}C , COSY, HSQC, HMBC) is employed to elucidate the chemical structure of the isolated metabolites.[\[12\]](#)

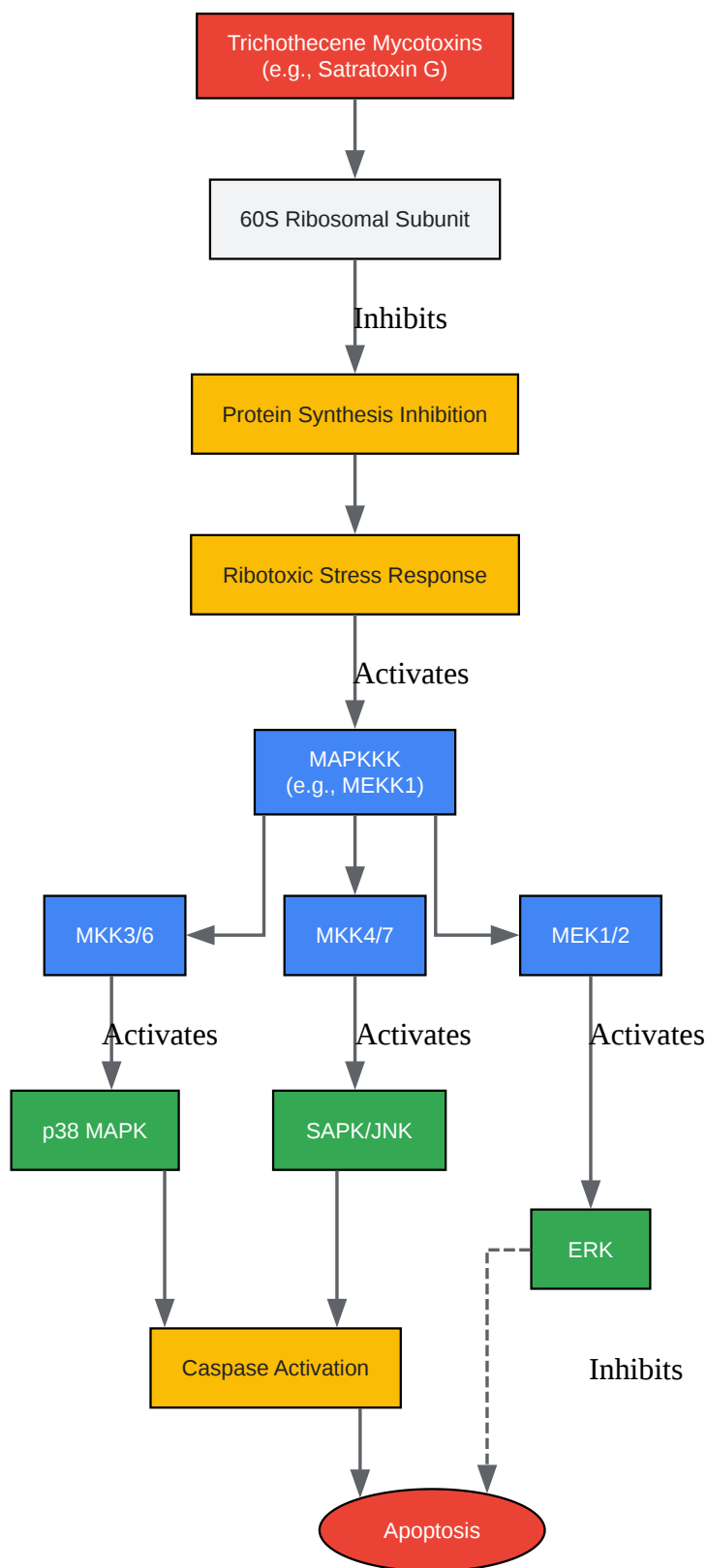
Signaling Pathways and Mechanism of Action

The trichothecene mycotoxins produced by *S. chartarum* are potent inhibitors of eukaryotic protein synthesis.[\[17\]\[18\]\[19\]\[20\]](#) Their primary mechanism of toxicity involves binding to the 60S ribosomal subunit, which can lead to the inhibition of peptide chain initiation, elongation, or termination, depending on the specific trichothecene.[\[17\]\[18\]](#) This disruption of protein synthesis triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent apoptosis (programmed cell death).[\[19\]\[21\]\[22\]](#)

The activation of MAPK signaling cascades is a critical event in trichothecene-induced cytotoxicity.[21][23] The three major MAPK pathways involved are:

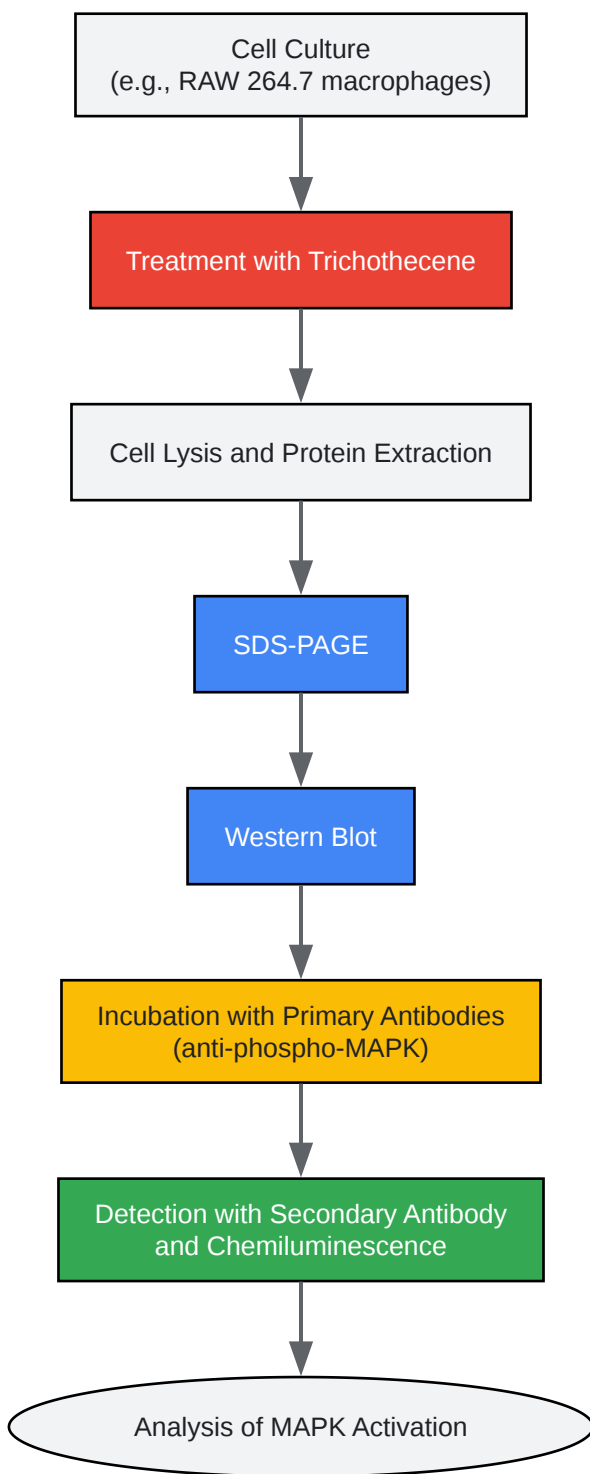
- Extracellular signal-regulated kinase (ERK)
- c-Jun N-terminal kinase (JNK) or Stress-Activated Protein Kinase (SAPK)
- p38 MAPK

The satratoxins have been shown to activate all three of these MAPK pathways, which precedes the onset of apoptosis.[21][22] The inhibition of protein synthesis by these mycotoxins is thought to be the initial trigger for MAPK activation.[21]



[Click to download full resolution via product page](#)

Trichothecene-induced MAPK signaling leading to apoptosis.



[Click to download full resolution via product page](#)

Workflow for analyzing MAPK activation by Western blot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Update on *Stachybotrys chartarum*—Black Mold Perceived as Toxicogenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. *Stachybotrys chartarum*—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. *Stachybotrys chartarum* (atra) contamination of the indoor environment: Health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. *Stachybotrys chartarum* - Wikipedia [en.wikipedia.org]
- 5. Indoor Mold, Toxicogenic Fungi, and *Stachybotrys chartarum*: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from *Stachybotrys* sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Satratoxin-H - Wikipedia [en.wikipedia.org]
- 14. Toxin Production by *Stachybotrys chartarum* Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure —Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Secondary Metabolites of *Stachybotrys chartarum*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257872#stachartin-c-and-its-ecological-significance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com